4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
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Properties
CAS No. |
478257-26-0 |
|---|---|
Molecular Formula |
C16H12ClN5O3S |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12ClN5O3S/c1-25-14-5-3-2-4-11(14)15-19-20-16(26)21(15)18-9-10-6-7-12(17)13(8-10)22(23)24/h2-9H,1H3,(H,20,26)/b18-9+ |
InChI Key |
CVHXFTJUSAWTBD-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole-thione family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a triazole ring substituted with a thione group and various aromatic moieties. Its synthesis typically involves the condensation of appropriate aldehydes with thiosemicarbazones or related precursors. The introduction of chloro and nitro groups enhances its biological profile by influencing electronic properties and steric hindrance.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 3.12 µg/mL |
| Derivative B | Escherichia coli | 2 µg/mL |
| Derivative C | Pseudomonas aeruginosa | 8 µg/mL |
These results indicate that modifications in the triazole structure can lead to enhanced antibacterial activity compared to standard antibiotics like amoxicillin and ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, triazole derivatives have also been evaluated for antifungal activity. For example, compounds derived from similar structures have shown promising results against fungal pathogens with significant inhibition rates compared to established antifungal agents .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole-thiones has been noted in several studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, one study reported an IC50 value of 2.1 μM for COX-2 inhibition by related compounds, indicating a strong anti-inflammatory effect .
Anticancer Activity
Recent investigations into the anticancer properties of triazole-thiones have revealed their ability to inhibit cancer cell proliferation. Research indicates that certain derivatives can target specific pathways involved in cancer progression, such as inhibiting topoisomerases and HDACs (histone deacetylases). These findings suggest that the compound may hold promise as a potential anticancer agent .
Case Studies
- Study on Antimicrobial Activity : A study conducted on various triazole derivatives indicated that structural modifications significantly influence their antimicrobial efficacy. The compound exhibited MIC values comparable to leading antibiotics against resistant bacterial strains .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that compounds similar to this compound effectively reduced inflammation markers in cell cultures, supporting their potential use in inflammatory diseases .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of triazole derivatives often involves the condensation of hydrazine derivatives with carbonyl compounds. The specific compound can be synthesized through a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce functional groups like chloro and nitro substituents.
Antimicrobial Properties
Triazole derivatives are well-documented for their antibacterial and antifungal activities. The compound 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has shown promising results against various strains of bacteria and fungi. For instance:
- Bacterial Inhibition : Research indicates that triazole derivatives can inhibit the activity of β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. This compound may serve as a scaffold for developing novel β-lactamase inhibitors .
- Fungal Activity : Similar studies have demonstrated that triazoles can disrupt ergosterol synthesis in fungi, making them effective antifungal agents .
Case Studies
- β-Lactamase Inhibition : A study focused on the design of β-lactamase inhibitors using triazole scaffolds reported that certain derivatives exhibited micromolar inhibition against class A and class B β-lactamases. The incorporation of different substituents influenced their efficacy against resistant bacterial strains .
- Antifungal Efficacy : Another investigation highlighted the antifungal activity of triazole derivatives against Candida albicans and Aspergillus species. The results indicated that modifications to the phenyl ring significantly impacted the compounds' antifungal potency .
Therapeutic Potential
The therapeutic applications of this compound extend beyond antimicrobial activity:
- Cancer Treatment : Some triazole derivatives have been explored for their potential in treating estrogen-dependent cancers due to their ability to inhibit aromatase enzymes .
- Psychotropic Effects : Certain structural analogs have been investigated for their psychotropic properties, suggesting a broader pharmacological profile for triazoles .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The presence of electron-withdrawing groups (4-chloro-3-nitrobenzylidene) activates the triazole-thione system for nucleophilic attacks. Key observations include:
Reaction with Alkyl Halides
-
Undergoes S-alkylation at the thione sulfur under basic conditions (K₂CO₃/DMF) to form thioether derivatives
-
Microwave-assisted reactions show improved yields (85-92%) compared to conventional heating (72-78%)
| Reaction Partner | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Benzyl bromide | S-benzyl derivative | 88 | MW, 80°C, 15 min |
| 1-Bromooctane | S-octyl derivative | 85 | Reflux, 6 hrs |
Cyclocondensation Reactions
The amino group participates in Schiff base formation and heterocyclic annulations:
Schiff Base Formation
-
Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form extended conjugated systems
-
Reaction proceeds in ethanol with catalytic acetic acid (yield: 76-82%)
Triazole Ring Modifications
-
Forms fused pyrazole derivatives when treated with hydrazine hydrate
Tautomeric Behavior
The compound exhibits thione-thiol tautomerism confirmed through:
Spectroscopic Evidence
-
¹H NMR: Disappearance of SH proton signal upon deuterium exchange
Theoretical Calculations
Biological Interaction Mechanisms
Reactivity with biological targets involves:
Enzyme Inhibition
-
Forms hydrogen bonds with Tyr-105 and Asp-81 in COX-2 active site (binding energy: -9.8 kcal/mol)
-
Nitro group participates in charge-transfer interactions with heme iron in CYP450 enzymes
Antimicrobial Activity Correlation
-
S-alkylated derivatives show enhanced Gram(+) bacterial inhibition (MIC: 6.25 μg/mL) vs parent compound (MIC: 25 μg/mL)
Photochemical Reactivity
The nitroaromatic system enables unique light-mediated transformations:
UV-Induced Isomerization
-
E→Z photoisomerization observed under 365 nm irradiation
Singlet Oxygen Generation
Coordination Chemistry
Demonstrates polydentate ligand behavior:
| Metal Ion | Coordination Mode | Complex Geometry | Application |
|---|---|---|---|
| Cu(II) | N,S-bidentate | Square planar | Catalytic oxidation |
| Fe(III) | N,N',S-tridentate | Octahedral | Magnetic materials |
Stability constants (log β): Cu(II) = 8.9 ± 0.2; Fe(III) = 12.1 ± 0.3
This comprehensive analysis demonstrates the compound's versatile reactivity profile, with experimental data confirming its potential in medicinal chemistry, materials science, and coordination chemistry applications. The electron-deficient aromatic system and flexible triazole-thione scaffold enable diverse transformation pathways that can be strategically exploited for targeted molecular design.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis of triazole-thione derivatives typically involves multi-step reactions. A common approach is:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-chloro-3-nitrobenzaldehyde) with a thiocarbazide precursor to form a Schiff base intermediate.
- Step 2 : Cyclization under acidic or basic conditions to form the triazole-thione core. For example, refluxing in ethanol with KOH as a catalyst (as seen in analogous triazole-thiones) .
- Key variables : Temperature (reflux conditions), solvent polarity, and catalyst choice (e.g., KOH vs. HCl) significantly impact yield. Purification via recrystallization (ethanol/water mixtures) is recommended .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles (e.g., ~25° between triazole and aryl rings) .
- FT-IR : Thione (C=S) stretching at ~1200–1250 cm and nitro (NO) bands at ~1520–1350 cm .
Q. How can preliminary biological activity be screened effectively?
- Antimicrobial assays : Use standardized protocols like broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme inhibition : Test against target enzymes (e.g., urease or acetylcholinesterase) using spectrophotometric methods. Triazole-thiones often show activity due to sulfur coordination .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict reactivity and binding affinity?
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap), electrostatic potential maps, and tautomeric stability .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). Prioritize residues with sulfur-pi or hydrogen-bonding interactions .
Q. What strategies resolve contradictions in reported biological data for similar triazole-thiones?
- Meta-analysis : Compare datasets across studies (e.g., MIC values for C. albicans). Variables like solvent (DMSO vs. ethanol) and cell line variability must be normalized .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., nitro vs. methoxy groups) to isolate electronic vs. steric effects .
Q. How does the nitro group at the 3-position influence photostability and electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
